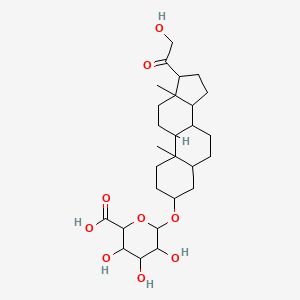![molecular formula C22H14N2O3S B12288327 7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate is a complex organic compound known for its vibrant red color. It is also referred to as Azocarmine G and is used in various scientific and industrial applications. The compound has a molecular formula of C28H18N3O6S2 and a molecular weight of 556.5896 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate typically involves the condensation of N-phenylbenzene-1,2-diamine with 2-hydroxynaphthalene-1,4-dione in acetic acid. This reaction yields the crystalline red dye 7-phenylbenzo[a]phenazine-5(7H)-one, which is then further processed to obtain the final compound . The reaction conditions include maintaining an acidic environment and controlling the temperature to optimize the yield.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields the corresponding amines .
Applications De Recherche Scientifique
7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and as an indicator in redox titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its fluorescent properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate involves its interaction with molecular targets through its sulfonate and phenazine groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic fluorescence. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Phenylbenzo[a]phenazine-5(7H)-one: A closely related compound with similar structural features but different functional groups.
Azocarmine B: Another sulfonated phenazine dye with distinct applications and properties.
Uniqueness
7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate is unique due to its specific sulfonate and phenazine groups, which confer distinct chemical and physical properties. Its vibrant red color and fluorescent characteristics make it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H14N2O3S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
7-phenylbenzo[a]phenazin-7-ium-3-sulfonate |
InChI |
InChI=1S/C22H14N2O3S/c25-28(26,27)17-11-12-18-15(14-17)10-13-21-22(18)23-19-8-4-5-9-20(19)24(21)16-6-2-1-3-7-16/h1-14H |
Clé InChI |
NFFJXJIPQZDMCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=C3C=CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)
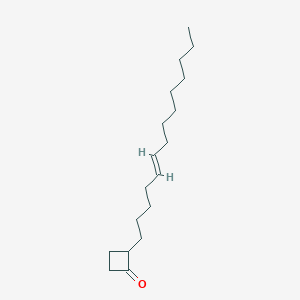
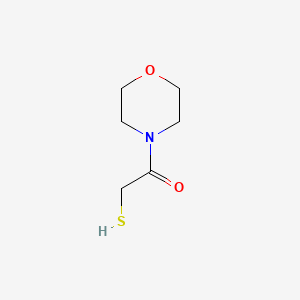
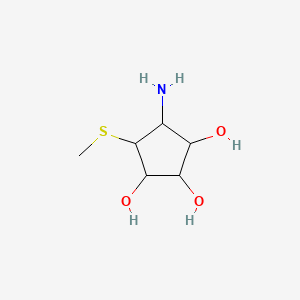


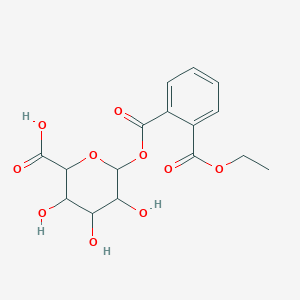
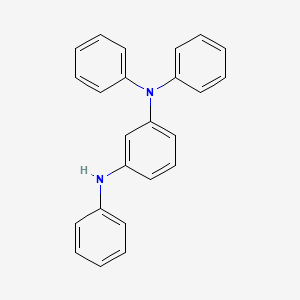
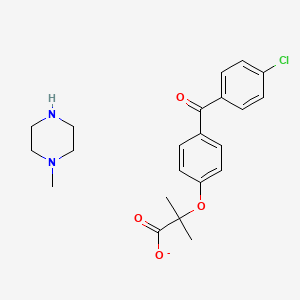
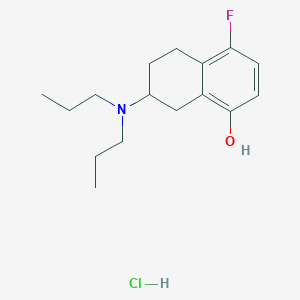
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
